molecular formula C14H14N4O B6175472 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one CAS No. 2551117-44-1

1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one

Cat. No.: B6175472
CAS No.: 2551117-44-1
M. Wt: 254.3
InChI Key:
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Description

1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one typically involves the following steps:

    Formation of the Pyridine Moiety: The starting material, 5-aminopyridine, is synthesized through various methods, including the reduction of 5-nitropyridine.

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 5-aminopyridine with the imidazolidinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-thione: Similar structure but contains a thione group instead of an oxygen atom.

    1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-imine: Contains an imine group instead of an oxygen atom.

    1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-amine: Contains an amine group instead of an oxygen atom.

Uniqueness

1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one is unique due to its specific combination of pyridine and imidazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one involves the reaction of 5-aminopyridine-2-carboxylic acid with phenyl isocyanate to form 1-(5-aminopyridin-2-yl)urea. This intermediate is then reacted with phenylglyoxal to form the final product, 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one.", "Starting Materials": [ "5-aminopyridine-2-carboxylic acid", "phenyl isocyanate", "phenylglyoxal" ], "Reaction": [ "Step 1: 5-aminopyridine-2-carboxylic acid is reacted with phenyl isocyanate in the presence of a suitable solvent and a catalyst to form 1-(5-aminopyridin-2-yl)urea.", "Step 2: The intermediate 1-(5-aminopyridin-2-yl)urea is then reacted with phenylglyoxal in the presence of a suitable solvent and a catalyst to form the final product, 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one.", "Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography." ] }

CAS No.

2551117-44-1

Molecular Formula

C14H14N4O

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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